5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula and a molecular weight of 276.33 g/mol. It is classified as an imidazolidine derivative, specifically a hydantoin. This compound is notable for its potential applications in medicinal chemistry, particularly in cholesterol management and other therapeutic areas.
The compound can be sourced from various chemical suppliers, including Riedel-de Haen AG and Enamine, which provide detailed information about its properties and applications . It is also documented in chemical databases such as PubChem and ChemSpider, where its structure and properties are extensively cataloged .
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione falls under the category of organic compounds, specifically within the subcategory of nitrogen-containing heterocycles. Its classification as a hydantoin indicates its relevance in pharmaceutical research due to its structural similarities to other biologically active compounds.
The synthesis of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione can be achieved through several methods involving the reaction of appropriate precursors. A common synthetic route involves the condensation of 3-methylbutanol with phenyl isocyanate, followed by cyclization to form the imidazolidine structure.
The synthesis typically requires controlled conditions to ensure the proper formation of the imidazolidine ring. Key steps may include:
The reaction scheme can be represented as follows:
The molecular structure of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The compound also includes a phenyl group substituted with a 3-methylbutoxy side chain.
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione can participate in various chemical reactions typical for imidazolines and hydantoins:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl groups and the steric effects introduced by the bulky 3-methylbutoxy group.
Relevant data regarding melting point, boiling point, and specific heat capacity are often provided by suppliers or through experimental determination .
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione has potential applications in:
The imidazolidine-2,4-dione (hydantoin) core is typically constructed via Bucherer-Bergs cyclocondensation or modified urea-based protocols. For 5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione, the synthesis begins with 4-(3-methylbutoxy)phenyl methyl ketone as the carbonyl precursor. Under classic Bucherer-Bergs conditions, the ketone undergoes condensation with ammonium carbonate and sodium cyanide in aqueous ethanol (50-60°C, 24-48 hours), forming the 5-substituted hydantoin ring through an α-aminonitrile intermediate [1] [5]. Alternative methods employ urea-based cyclization, where the ketone reacts with urea and ammonium persulfate in glacial acetic acid under reflux (8-12 hours), achieving 65-78% yields. This route proceeds via a Knoevenagel-type condensation to form an alkylidene intermediate, followed by nucleophilic addition of urea and ring closure [5] [10].
Table 1: Cyclocondensation Methods for Imidazolidinedione Core Synthesis
Carbonyl Precursor | Reagents | Conditions | Yield (%) | Mechanistic Pathway |
---|---|---|---|---|
4-(3-methylbutoxy)phenyl methyl ketone | NH₃, CO₂, KCN | EtOH/H₂O, 60°C, 24h | 55-65 | Bucherer-Bergs (α-aminonitrile) |
4-(3-methylbutoxy)phenyl methyl ketone | Urea, (NH₄)₂S₂O₈, AcOH | Reflux, 8h | 70-78 | Knoevenagel-urea addition |
4-(3-methylbutoxy)phenyl methyl ketone | KOCN, NH₄Cl, HCl | 100°C, 12h | 60-68 | Via hydantoic acid formation |
Key limitations include regioselectivity challenges with unsymmetrical ketones and byproduct formation from cyanide-mediated routes. Recent advances utilize microwave-assisted cyclocondensation, reducing reaction times to <1 hour while maintaining yields >70% [6].
The 4-(3-methylbutoxy)phenyl group can be introduced via late-stage alkylation of a phenolic precursor. A two-step sequence is optimal:
Alternative approaches employ Mitsunobu etherification (diethyl azodicarboxylate/PPh₃, THF, 0°C to RT) for acid-sensitive substrates, though this increases cost. Solvent selection critically impacts selectivity: polar aprotic solvents (DMF, DMSO) suppress N-alkylation byproducts, while phase-transfer catalysts (tetrabutylammonium bromide) improve reaction homogeneity [2]. Challenges in scalability arise from:
Optimized workup involves silica gel chromatography (ethyl acetate/hexane) or crystallization from ethanol/water mixtures [8].
The chiral (5R)-stereoisomer requires enantioselective desymmetrization or catalytic hydrogenation. The most effective route involves asymmetric reduction of the prochiral precursor 5-methylidene-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione using chiral rhodium catalysts:
Table 2: Catalytic Systems for (5R)-Enantiomer Synthesis
Catalyst System | Conditions | ee (%) | Yield (%) | Mechanistic Insight |
---|---|---|---|---|
[Rh((R,R)-DuPhos)(COD)]OTf | Toluene, 50 bar H₂, 0°C | 80-90 | 85 | Hydride transfer to Si-face of enamide |
Ir-(S)-BINAP/DPPE | i-PrOH, 30 bar H₂, 25°C | 75-80 | 78 | Outer-sphere hydrogen transfer |
Ru-TsDPEN (Noyori-type) | HCO₂H/Et₃N, 40°C | 65-70 | 70 | Metal-ligand bifunctional activation |
Alternative biocatalytic approaches use ketoreductases (KREDs) to reduce 5-arylidenehydantoins, achieving >95% ee but requiring specialized enzymatic screening. Key limitations include catalyst deactivation by the imidazolidinedione nitrogen and moderate enantioselectivity at scale. Recent advances employ chiral phase-transfer catalysts (e.g., quaternary ammonium salts of cinchona alkaloids) for alkylative desymmetrization, though yields remain <50% [7] [9].
Scalable synthesis demands rigorous optimization of:
Table 3: Solvent and Catalyst Optimization Parameters
Reaction Step | Optimal Solvent | Catalyst (mol%) | Temperature | Yield (%) | Scalability Impact |
---|---|---|---|---|---|
Cyclocondensation | EtOH/H₂O (1:1) | NaCN (20) | 60°C | 75 | Avoids high-pressure equipment |
O-Alkylation | 2-Me-THF | Cs₂CO₃ (120) | 80°C | 88 | Recyclable solvent system |
Asymmetric hydrogenation | Toluene | Rh-DuPhos (1.5) | 0°C | 85 | Low catalyst loading |
Continuous flow systems address exothermic risks in alkylation steps, improving throughput by 3-fold versus batch processes. Green chemistry metrics reveal ethylene carbonate as a sustainable alternative for cyclocondensation (E-factor 8.2 vs. 32.6 for DMF). Remaining challenges include catalyst cost for enantioselective synthesis and the need for halogen-free solvent systems [2] [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: